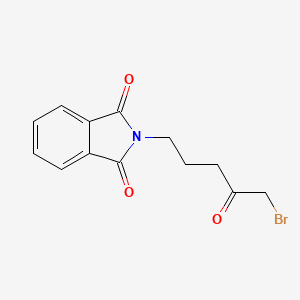

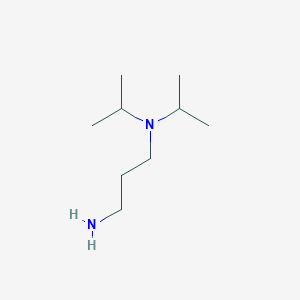

2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione, also known as BOPO, is a chemical compound with a wide range of applications in scientific research. It is an organobromine compound that has been used in numerous laboratory experiments and has been studied for its biochemical and physiological effects. BOPO has been used as a reagent in organic synthesis, as a synthetic intermediate in drug development, and as a tool for studying the mechanism of action of various drugs. In

Wissenschaftliche Forschungsanwendungen

Cancer Research

This compound has been investigated for its potential in cancer therapy. A study published in SpringerLink demonstrated that derivatives of isoindoline-1,3-dione, including our compound of interest, showed cytotoxic effects against blood cancer cell lines such as K562 and Raji. The study indicated a significant loss of cell viability with increasing concentrations of the compound .

Drug Synthesis Intermediates

Isoindolines, including 2-(5-Bromo-4-oxopentyl)isoindoline-1,3-dione, are important intermediates in the synthesis of new drugs. They are present in many synthetic compounds, natural products, and bioactive small molecules with a wide array of biological activities .

PROTAC Research

This compound is a thalidomide analog that can be useful in PROTAC (PROteolysis TArgeting Chimeras) research. PROTACs are a novel class of therapeutic agents that target proteins for degradation .

Synthesis of Iminothiadiazole Derivatives

The compound has been used to produce thiocyanate intermediates which are then combined with aryl diazonium salts to produce iminothiadiazole derivatives, as reported in a SpringerLink article .

Designing New Molecules

Due to its reactivity and structural features, 2-(5-Bromo-4-oxopentyl)isoindoline-1,3-dione is used in designing new molecules with potential applications across various fields .

Eigenschaften

IUPAC Name |

2-(5-bromo-4-oxopentyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c14-8-9(16)4-3-7-15-12(17)10-5-1-2-6-11(10)13(15)18/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKJVCNFAMZUFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552182 |

Source

|

| Record name | 2-(5-Bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

41306-64-3 |

Source

|

| Record name | 2-(5-Bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)